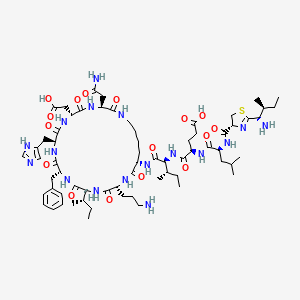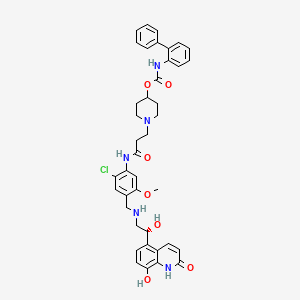
Batefenterol
Übersicht
Beschreibung
Batefenterol, also known as GSK-961081A, is an investigational drug that has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . It is a novel bifunctional molecule composed of a muscarinic antagonist and a β2-adrenoceptor agonist .
Molecular Structure Analysis
The molecular structure of Batefenterol is quite complex. It has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . The detailed structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Batefenterol has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . It has a density of 1.4±0.1 g/cm3, a boiling point of 948.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Excretion
Batefenterol has been studied for its pharmacokinetics and excretion patterns. A study by Ambery et al. (2018) explored the pharmacokinetics and excretion of batefenterol using [14C]-radiolabeled drug in healthy male subjects. The research found that batefenterol exhibited low systemic bioavailability after inhaled and oral administration, with high fecal excretion and low urinary excretion following IV and oral administration.
Dose-Finding in COPD Patients
In a randomized study, Crim et al. (2019) investigated the dose-response of batefenterol in patients with COPD. The study aimed to model the dose-response of batefenterol and select a dose for Phase III development. Significant improvements were noted in lung function at various doses, suggesting its potential for treating COPD.
Pharmacodynamics in COPD
A study by Ambery et al. (2015) focused on the population pharmacokinetics and pharmacodynamics of batefenterol in patients with moderate-to-severe chronic obstructive pulmonary disease (COPD). The study aimed to characterize the relationship between systemic exposure to batefenterol and key cardiac-related safety parameters. The findings indicated no clear relationships between plasma drug levels and cardiac-related safety parameters.
Discovery and Clinical Potential
The discovery of batefenterol and its dual pharmacology was discussed in a study by Hughes et al. (2015). The research highlighted the development of batefenterol as a first-in-class dual pharmacology multivalent muscarinic antagonist and β2-agonist, showing potential effectiveness in treating COPD.
Combination Therapy in COPD
The safety and tolerability of batefenterol in combination with fluticasone furoate for the treatment of COPD were evaluated in a study by Crim et al. (2020). The study found that the combination treatment was non-inferior to placebo for the primary endpoint, with no new clinically relevant general or cardiovascular safety signals.
Safety And Hazards
Zukünftige Richtungen
Batefenterol is currently in the investigational stage and has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . The primary objective of one such study was to model the dose–response of Batefenterol and select a dose for Phase III development . The results of these studies will guide the future directions of Batefenterol.
Eigenschaften
IUPAC Name |
[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQGVSPQJGGB-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batefenterol | |
CAS RN |
743461-65-6 | |
| Record name | Batefenterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batefenterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BATEFENTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



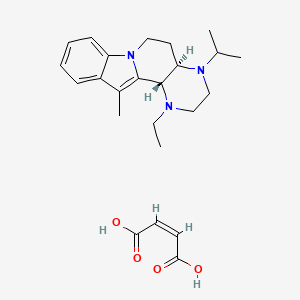
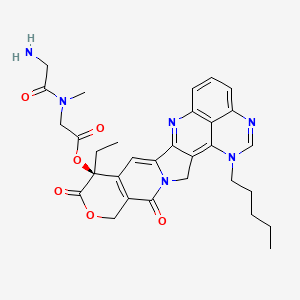
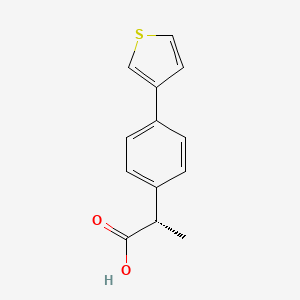
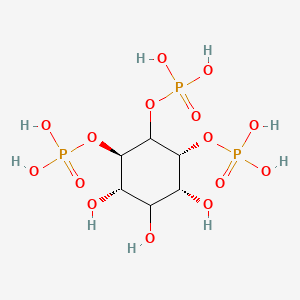
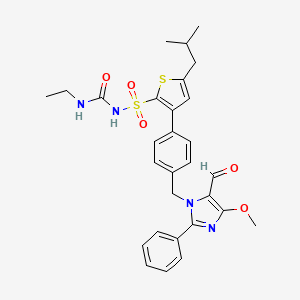
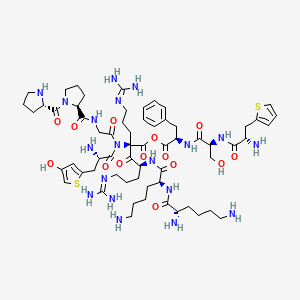
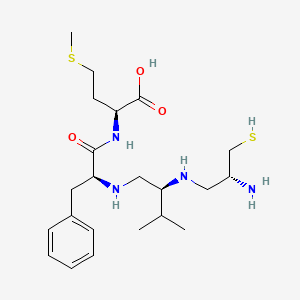
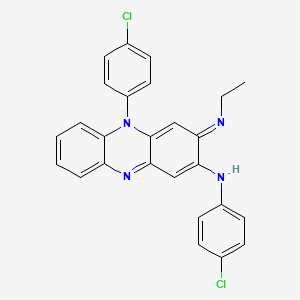
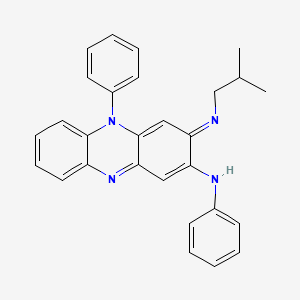
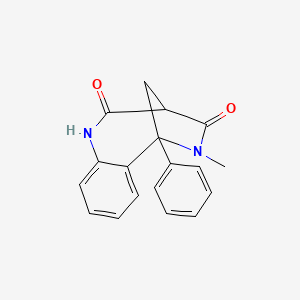
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
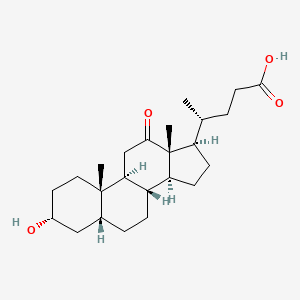
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
